Tert-butyl 4-{[(2-aminopyridin-3-yl)oxy]methyl}piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-{[(2-aminopyridin-3-yl)oxy]methyl}piperidine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[(2-aminopyridin-3-yl)oxy]methyl}piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate, which is then reduced to the corresponding amine using palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere . The resulting amine is then reacted with tert-butyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{[(2-aminopyridin-3-yl)oxy]methyl}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is frequently used for reduction.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Tert-butyl 4-{[(2-aminopyridin-3-yl)oxy]methyl}piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[(2-aminopyridin-3-yl)oxy]methyl}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but features a phenyl group instead of a pyridine ring.
Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: Another related compound, which includes a bromophenyl group.
Uniqueness
Tert-butyl 4-{[(2-aminopyridin-3-yl)oxy]methyl}piperidine-1-carboxylate is unique due to the presence of the 2-aminopyridin-3-yl group, which imparts specific chemical and biological properties. This makes it particularly useful in applications where interactions with pyridine-binding proteins or enzymes are desired.
Properties
IUPAC Name |
tert-butyl 4-[(2-aminopyridin-3-yl)oxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-9-6-12(7-10-19)11-21-13-5-4-8-18-14(13)17/h4-5,8,12H,6-7,9-11H2,1-3H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKVXIVYPKSXKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(N=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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